N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide
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Overview
Description
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that features an imidazole ring and a tolyloxy group. Compounds with such structures are often explored for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with 2-bromoethylamine to introduce the ethyl chain.
Acylation: The resulting intermediate is acylated with 2-(m-tolyloxy)acetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides for nucleophilic substitution, electrophiles like acyl chlorides for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide may have various applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(p-tolyloxy)acetamide: Similar structure with a para-substituted tolyloxy group.
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(phenoxy)acetamide: Similar structure with a phenoxy group instead of a tolyloxy group.
Uniqueness
N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-2-(m-tolyloxy)acetamide is unique due to the specific positioning of the methyl group on the tolyloxy moiety, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-2-(3-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-12-4-3-5-14(10-12)20-11-15(19)17-7-9-18-8-6-16-13(18)2/h3-6,8,10H,7,9,11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWKFRKVRXEFQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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